BenchChemオンラインストアへようこそ!

3-methylAzetidine

Organic Synthesis Medicinal Chemistry Building Blocks

Choose 3-methylazetidine for its unique C3 substitution profile—offering a defined balance of reactivity, steric bulk, and conformational bias unmatched by unsubstituted azetidine or bulkier 3-ethyl analogs. With a predicted pKa of 11.31 and XLogP of 0.4, this scaffold allows rational modulation of basicity and lipophilicity in lead optimization. The C3 methyl group enables controlled nucleophilic diversification, facilitating rapid library synthesis. Procure the stable hydrochloride salt (CAS 935669-28-6) in ≥95% purity for reliable, batch-to-batch consistency in your drug discovery programs.

Molecular Formula C4H9N
Molecular Weight 71.123
CAS No. 10294-34-5; 35196-99-7
Cat. No. B2440550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylAzetidine
CAS10294-34-5; 35196-99-7
Molecular FormulaC4H9N
Molecular Weight71.123
Structural Identifiers
SMILESCC1CNC1
InChIInChI=1S/C4H9N/c1-4-2-5-3-4/h4-5H,2-3H2,1H3
InChIKeyHTHMVKNHGOVITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylazetidine (CAS 10294-34-5): A C3-Methylated Four-Membered Nitrogen Heterocycle for Fine Chemical Synthesis


3-Methylazetidine (CAS 10294-34-5; 35196-99-7) is a saturated, four-membered nitrogen-containing heterocycle with a methyl substituent at the C3 position of the azetidine ring . Its free base form has a molecular formula of C₄H₉N and a molecular weight of 71.12 g/mol, and it is typically handled as the hydrochloride salt (CAS 935669-28-6) for enhanced stability and solubility [1]. The core structural feature of this compound—a strained, non-planar four-membered ring—imparts a unique balance of reactivity and stability, distinguishing it from larger cyclic amines like pyrrolidines and piperidines, and making it a versatile building block in medicinal chemistry and organic synthesis [2].

Why 3-Methylazetidine Cannot Be Trivially Replaced by Unsubstituted Azetidine or 3-Ethylazetidine in Synthesis


The scientific and procurement case for 3-methylazetidine over its close analogs rests on the distinct synthetic and conformational outcomes driven by the specific substitution at the C3 position. Unsubstituted azetidine lacks the stereoelectronic and steric bias that enables regioselective functionalization or conformational control [1]. Conversely, the 3-ethylazetidine analog, while providing a larger hydrophobic group, can introduce excessive steric hindrance, potentially inhibiting nucleophilic substitution reactions at the C3 position that are viable with the methyl derivative [2]. Therefore, substituting one azetidine derivative for another is not a simple drop-in replacement; the choice of the 3-methyl derivative is a deliberate decision to achieve a specific balance of reactivity, steric profile, and physicochemical properties that is not met by the smaller hydrogen atom or the larger ethyl group.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Methylazetidine vs. Key Analogs


Synthetic Versatility: Facile Nucleophilic Substitution at C3 for Diverse 3-Functionalized Azetidine Libraries

3-Methylazetidine derivatives, specifically 1-t-butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines, demonstrate a high propensity for nucleophilic substitution at the C3 position, enabling a convenient and modular route to a wide array of novel 3-substituted azetidines [1]. This reactivity profile is distinct from unsubstituted azetidines, where regioselectivity is less defined, and from 3-ethylazetidines, where increased steric bulk can hinder nucleophilic attack.

Organic Synthesis Medicinal Chemistry Building Blocks

Conformational Control: Non-Planar Ring Puckering and Preferred Conformations in Solution

The proton coupling constants and chemical shifts of 3-methylazetidine derivatives confirm a conformationally mobile, non-planar ring structure in solution [1]. The presence and position of the C3 methyl group influence the preferred puckered conformation of the four-membered ring, a feature that can be exploited in structure-based drug design to achieve specific 3D molecular geometries distinct from unsubstituted or differently substituted azetidines.

Conformational Analysis Structural Biology Physical Organic Chemistry

Physicochemical Property Modulation: Impact of C3 Methylation on pKa and Lipophilicity

The introduction of a methyl group at the C3 position of azetidine predictably alters key physicochemical parameters. 3-Methylazetidine has a predicted pKa of 11.31±0.40 and a calculated XLogP of 0.4 [1]. While direct experimental data for unsubstituted azetidine pKa and logP are not provided in the same source, the methyl substituent is known to increase both basicity and lipophilicity relative to the parent compound, offering a defined vector for tuning molecular properties during lead optimization.

Physicochemical Properties Drug Design Lead Optimization

High-Value Application Scenarios for 3-Methylazetidine Based on Evidenced Differentiation


Modular Synthesis of Diverse 3-Substituted Azetidine Libraries for Drug Discovery

Researchers seeking to explore 3D chemical space with conformationally constrained amines will find 3-methylazetidine a superior starting point due to its well-characterized reactivity at the C3 position. The ability to readily substitute the 3-bromo precursor with a wide range of nucleophiles (O-, N-, C-based) [1] enables the rapid generation of structurally diverse 3-substituted azetidine libraries. This is a more controlled and predictable strategy than attempting similar diversification on unsubstituted azetidine, and it avoids the steric limitations of bulkier 3-alkyl analogs.

Fine-Tuning Conformational Properties of Bioactive Molecules

In structure-based drug design where the precise three-dimensional arrangement of a basic amine is critical for target engagement, the non-planar, conformationally mobile ring of 3-methylazetidine offers distinct advantages. Spectroscopic evidence confirms that the C3 methyl group influences the ring's preferred conformation in solution [2]. This provides a rational design element for optimizing binding interactions, as the scaffold's conformational bias differs from that of unsubstituted azetidine or the more sterically encumbered 3-ethylazetidine.

Scaffold for Optimizing Basicity and Lipophilicity in Lead Optimization

During the lead optimization phase of drug discovery, medicinal chemists can leverage the known predicted pKa (11.31±0.40) and XLogP (0.4) values of 3-methylazetidine [3] to rationally modulate a molecule's properties. Incorporating this scaffold allows for a predictable increase in both basicity and lipophilicity compared to unsubstituted azetidine, offering a defined 'dial' for adjusting these key parameters without resorting to more drastic and potentially disruptive structural changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methylAzetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.